2-(2-Aminophenyl)sulfanylbenzonitrile, also known as benzonitrile, 2-[(2-aminophenyl)thio]-, is a chemical compound used primarily as a precursor in the synthesis of 11-aminodibenzo[b,f][1,4]thiazepines and related quetiapine compounds []. Quetiapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder [].
The specific role of 2-(2-Aminophenyl)sulfanylbenzonitrile in this synthesis involves its incorporation into the final structure of the target molecules. This allows for the introduction of desired functional groups and properties into the final drug candidate [].
While 2-(2-Aminophenyl)sulfanylbenzonitrile is used in the synthesis of these medications, there is a limited amount of publicly available research specifically focused on this compound itself.
This is likely due to its role as a synthetic intermediate rather than a final drug candidate. Research efforts are typically focused on the development and characterization of the final drugs, with less emphasis placed on the individual precursors used in their synthesis.
If you are interested in learning more about 2-(2-Aminophenyl)sulfanylbenzonitrile, you may want to explore the following avenues:
2-(2-Aminophenyl)sulfanylbenzonitrile is a chemical compound with the molecular formula C₁₃H₁₀N₂S. It consists of a benzonitrile group substituted with a sulfanyl group and an amino group in the ortho position. The compound is characterized by its aromatic structure, which contributes to its stability and reactivity in various chemical environments. Its systematic name reflects the presence of both the amino and sulfanyl functional groups, indicating potential for diverse biological and chemical interactions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2-(2-Aminophenyl)sulfanylbenzonitrile exhibits significant biological activity. It has been studied for its potential as:
The biological activity is largely attributed to the presence of the amino and sulfanyl groups, which enhance interaction with biological targets.
Several synthesis methods have been reported for 2-(2-Aminophenyl)sulfanylbenzonitrile:
These methods demonstrate flexibility in synthetic approaches, allowing for scalability and adaptation based on available reagents.
2-(2-Aminophenyl)sulfanylbenzonitrile finds applications in various fields:
Interaction studies involving 2-(2-Aminophenyl)sulfanylbenzonitrile focus on its binding affinity to biological targets. These studies typically assess:
Such studies are crucial for advancing knowledge on how this compound could be utilized therapeutically.
Several compounds share structural similarities with 2-(2-Aminophenyl)sulfanylbenzonitrile, each possessing unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Sulfanylbenzonitrile | Contains only sulfanyl and nitrile groups | Simpler structure, less biological activity |
2-(2-Aminophenyl)benzimidazole | Benzimidazole ring instead of benzonitrile | Potentially different biological targets |
4-(Aminophenyl)thioether | Thioether instead of sulfanyl | Different reactivity profiles |
These comparisons illustrate how variations in functional groups and ring structures can influence chemical behavior and biological activity, highlighting the uniqueness of 2-(2-Aminophenyl)sulfanylbenzonitrile within this class of compounds.